molecular formula C7H7NO2S B8568452 3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid

3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid

Cat. No.: B8568452
M. Wt: 169.20 g/mol
InChI Key: NSPDLMCVVUUTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid is an organic compound featuring a thiazole ring substituted with a methyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid typically involves the reaction of 2-methyl-5-thiazolyl-boronic acid with appropriate reagents under controlled conditions. One common method includes the use of Suzuki coupling reactions, where the boronic acid reacts with a halogenated propenoic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated propanoic acid.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated propanoic acid derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and propenoic acid moiety can participate in binding interactions, influencing the activity of the target molecule. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-thiazolyl-boronic acid: Shares the thiazole ring structure but differs in the functional groups attached.

    Thiazolyl benzophenone compounds: Contain a thiazole ring but have different substituents and applications.

Uniqueness

3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid is unique due to its specific combination of a thiazole ring and a propenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C7H7NO2S/c1-5-8-4-6(11-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)

InChI Key

NSPDLMCVVUUTDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 29 g of 2-methyl-5-thiazolecarboxaldehyde, 30 ml of pyridine, 29 g of malonic acid and 30 drops of pyridine was heated at 100°-110° C. for 5 hours and after cooling to room temperature, the mixture was poured into 500 ml of water. The pH of the solution was adjusted to 3 by addition of N sulfuric acid and the precipitate formed was recovered by vacuum filtration and was dried to obtain 27.8 g of 3-(2-methyl-5-thiazolyl)-2-propenoic acid which were crystallized from 10% aqueous ethanol to obtain 23.8 g of the said product melting at 204° C.
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29 g
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30 mL
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29 g
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500 mL
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